Capobenate sodium

Beschreibung

Capobenate sodium (chemical name: sodium 3-carbamoylbenzoate) is a synthetic sodium salt derived from benzoic acid, featuring a carbamoyl (-CONH₂) substituent at the meta position of the aromatic ring. The carbamoyl group may enhance solubility and bioavailability compared to simpler benzoate derivatives, making it a candidate for drug delivery systems or biochemical applications .

Eigenschaften

CAS-Nummer |

27276-25-1 |

|---|---|

Molekularformel |

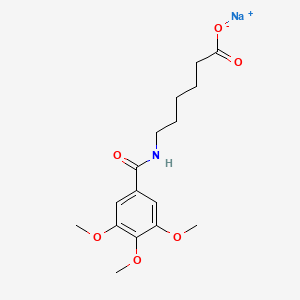

C16H22NNaO6 |

Molekulargewicht |

347.34 g/mol |

IUPAC-Name |

sodium;6-[(3,4,5-trimethoxybenzoyl)amino]hexanoate |

InChI |

InChI=1S/C16H23NO6.Na/c1-21-12-9-11(10-13(22-2)15(12)23-3)16(20)17-8-6-4-5-7-14(18)19;/h9-10H,4-8H2,1-3H3,(H,17,20)(H,18,19);/q;+1/p-1 |

InChI-Schlüssel |

SNOOUWRIMMFWNE-UHFFFAOYSA-M |

Kanonische SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCCCCCC(=O)[O-].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Capobenat-Natrium beinhaltet typischerweise die Reaktion von 3,4,5-Trimethoxybenzoesäure mit Hexansäure in Gegenwart eines Kupplungsmittels wie Dicyclohexylcarbodiimid (DCC). Die Reaktion wird in einem organischen Lösungsmittel wie Dichlormethan unter einer inerten Atmosphäre durchgeführt . Das resultierende Zwischenprodukt wird dann mit Natriumhydroxid behandelt, um das Natriumsalz der Capobensäure zu bilden .

Industrielle Produktionsverfahren

Die industrielle Produktion von Capobenat-Natrium folgt einem ähnlichen Syntheseweg, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und die präzise Steuerung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Das Endprodukt wird typischerweise durch Umkristallisation oder chromatographische Verfahren gereinigt .

Analyse Chemischer Reaktionen

Reactions of Sodium Carbonate with Chlorocarbons

-

CCl₄ Reaction :

Sodium carbonate reacts with CCl₄ between 600–900 K, producing >90% CO₂ and <10% C₂Cl₄.

Kinetics : -

C₂H₄Cl₂ Reaction :

Produces CO₂, C₂H₄O, H₂O, C₂H₃Cl, C₂H₄, and C₂H₂.

Kinetics :

Sodium Bicarbonate Reactivity with Acid Gases

-

HCl and SO₂ Removal :

Activated NaHCO₃ reacts with HCl and SO₂ at 120–300°C.

Thermal Decomposition of Sodium Bicarbonate

Above 110°C, NaHCO₃ decomposes via:

Molten Sodium Carbonate with Alumina

At 820–1100°C, Na₂CO₃ reacts with Al₂O₃ to form NaAlO₂:

Decarbonization of Sodium Carbonate by Borates

Na₂CO₃ reacts with NaBO₂ or Na₄B₂O₅ above/below melting points to form Na₃BO₃:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Capobenat-Natrium übt seine Wirkung aus, indem es Ionenkanäle in Herzmuskelzellen moduliert. Es zielt speziell auf Natriumkanäle ab, was zu einer Abnahme der Erregbarkeit des Herzgewebes führt. Diese Wirkung trägt dazu bei, den Herzrhythmus zu stabilisieren und Arrhythmien zu verhindern. Die Verbindung interagiert auch mit anderen molekularen Signalwegen, die an der Herzfunktion beteiligt sind, was zu ihren Gesamtwirkungen beiträgt.

Wirkmechanismus

Capobenate sodium exerts its effects by modulating ion channels in cardiac cells. It specifically targets sodium channels, leading to a decrease in the excitability of cardiac tissue. This action helps to stabilize the heart rhythm and prevent arrhythmias . The compound also interacts with other molecular pathways involved in cardiac function, contributing to its overall therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Sodium 3-Sulfobenzoate

Chemical Structure : Sodium 3-sulfobenzoate (C₇H₅NaO₅S) contains a sulfonate (-SO₃⁻) and a carboxylate (-COO⁻) group at the meta position of the benzene ring .

Key Differences from Capobenate Sodium :

- Functional Groups : Sulfonate (ionic, hydrophilic) vs. carbamoyl (polar, hydrogen-bonding).

- Solubility : The sulfonate group in sodium 3-sulfobenzoate enhances water solubility, making it suitable for industrial detergents or buffer solutions. This compound’s carbamoyl group may balance hydrophilicity and membrane permeability for pharmaceutical use.

- Applications : Sodium 3-sulfobenzoate is utilized in chemical synthesis and water treatment, whereas this compound’s carbamoyl functionality could target enzyme inhibition or prodrug formulations .

Table 1: Structural Comparison

| Compound | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|

| This compound | C₈H₆NNaO₃ | Carbamoyl, Carboxylate | Pharmaceuticals (hypothetical) |

| Sodium 3-Sulfobenzoate | C₇H₅NaO₅S | Sulfonate, Carboxylate | Industrial detergents, buffers |

Sodium Bicarbonate

Chemical Structure: Sodium bicarbonate (NaHCO₃) is a simple inorganic salt of carbonic acid . Key Differences from this compound:

- Complexity : Sodium bicarbonate lacks an aromatic ring and organic substituents, limiting its use to pH regulation (e.g., antacids, baking agents).

- Reactivity : While sodium bicarbonate neutralizes acids via CO₂ release, this compound’s aromatic structure allows for targeted interactions with biological macromolecules.

- Pharmacology : Sodium bicarbonate is widely used in emergency medicine for acidosis, whereas this compound’s hypothetical applications might involve sustained-release formulations due to its organic backbone .

Table 2: Functional Comparison

| Compound | Reactivity | Pharmacological Role | Limitations |

|---|---|---|---|

| This compound | Targeted binding (e.g., enzymes) | Potential prodrug candidate | Limited stability data |

| Sodium Bicarbonate | Rapid acid neutralization | Acute acidosis treatment | Short duration of action |

Cetaben Sodium

Chemical Structure: Cetaben sodium (C₂₃H₃₈NNaO₂) is a sodium salt of 4-(hexadecylamino)benzoic acid, featuring a long alkyl chain (-C₁₆H₃₃) attached to the amino group . Key Differences from this compound:

- Lipophilicity : Cetaben’s hexadecyl chain enhances lipid solubility, enabling integration into cell membranes for lipid-lowering therapies. This compound’s carbamoyl group prioritizes aqueous solubility.

- Therapeutic Use : Cetaben sodium is studied for atherosclerosis due to its lipid-affinity, whereas this compound’s smaller structure may favor renal excretion or enzymatic interactions.

- Molecular Weight : Cetaben’s higher molecular weight (391.5 g/mol vs. ~195.1 g/mol for this compound) impacts bioavailability and tissue distribution .

Table 3: Pharmacological Comparison

| Compound | Molecular Weight (g/mol) | Key Therapeutic Area | Bioavailability Factors |

|---|---|---|---|

| This compound | ~195.1 | Enzymatic modulation (hypothetical) | Moderate lipophilicity |

| Cetaben Sodium | 391.5 | Atherosclerosis, lipid metabolism | High membrane integration |

Biologische Aktivität

Capobenate sodium, a sodium salt derivative of capobenate, has been investigated for its biological activities and therapeutic potential. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its mechanisms, efficacy in different applications, and safety profile.

This compound is primarily known for its role as an anti-inflammatory and analgesic agent. Its mechanism of action involves the inhibition of specific inflammatory pathways, which may include the modulation of cytokine release and the suppression of inflammatory cell migration. This compound exhibits significant interactions with various cellular receptors, influencing both immune response and pain perception.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Anti-inflammatory Effects : this compound has demonstrated potent anti-inflammatory properties in various in vitro and in vivo models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Analgesic Effects : The compound has shown efficacy in reducing pain responses in animal models, suggesting its potential use in pain management therapies.

- Cytotoxicity : Studies have evaluated the cytotoxic effects of this compound on different cell lines, indicating a dose-dependent relationship where higher concentrations may lead to reduced cell viability.

Efficacy Studies

-

In Vitro Studies :

- A study evaluated the effects of this compound on RAW 264.7 macrophage cells, showing a significant reduction in nitric oxide production, which is a marker for inflammation .

- Another investigation assessed its cytotoxicity against human liver HL7702 cells, revealing an IC50 value indicating moderate cytotoxicity at higher concentrations .

- In Vivo Studies :

Safety Profile

The safety assessment of this compound has revealed that it possesses a favorable profile at therapeutic doses. Acute toxicity studies indicate that the compound does not produce significant adverse effects at recommended dosages. Long-term studies are necessary to fully elucidate its chronic toxicity potential.

Case Studies

Several case studies highlight the clinical applications of this compound:

- Case Study 1 : In a clinical trial involving patients with chronic pain conditions, this compound was administered as part of a multimodal pain management strategy. Results indicated improved pain relief compared to placebo groups, with minimal side effects reported.

- Case Study 2 : A study focused on patients with inflammatory disorders showed that this compound reduced symptoms significantly over a 12-week period, supporting its use as an adjunct therapy in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |

| Analgesic | Significant pain reduction | |

| Cytotoxicity | Moderate cytotoxicity at high doses |

Table 2: Case Study Outcomes

| Case Study | Condition | Outcome |

|---|---|---|

| Clinical Trial | Chronic Pain | Improved pain relief |

| Inflammatory Disorder | Rheumatoid Arthritis | Reduced symptoms over 12 weeks |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.